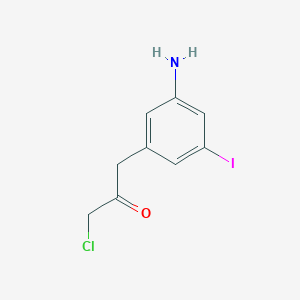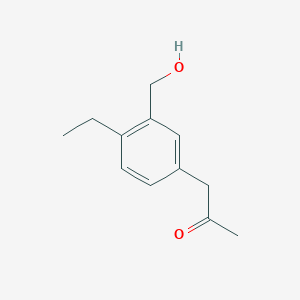![molecular formula C12H21ClN2O2 B14053203 tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14053203.png)
tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride: is a chemical compound with the molecular formula C12H23ClN2O2 and a molecular weight of 262.78 g/mol . This compound is known for its unique structure, which includes a hexahydro-cyclopenta[c]pyrrole ring system. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]pyrrole ring: This step involves the cyclization of a suitable precursor to form the hexahydro-cyclopenta[c]pyrrole ring system.
Introduction of the amino group: The amino group is introduced through a substitution reaction, often using reagents such as ammonia or amines.
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may yield various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the effects of cyclopenta[c]pyrrole derivatives on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential medicinal properties, including its ability to interact with specific biological targets. It is used in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride is used in the production of various chemical products. Its unique chemical properties make it a valuable component in the formulation of specialty chemicals .
Wirkmechanismus
The mechanism of action of trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: This compound is similar in structure but lacks the hydrochloride salt.
tert-Butyl (3aR,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate hydrochloride: This compound has a similar cyclopenta[c]pyrrole ring system with different substituents.
Uniqueness: trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H21ClN2O2 |
|---|---|
Molekulargewicht |
260.76 g/mol |
IUPAC-Name |
tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H20N2O2.ClH/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14;/h4,8-9H,5-7,13H2,1-3H3;1H/t8-,9-;/m0./s1 |
InChI-Schlüssel |
PCQGNQYEGYXYCQ-OZZZDHQUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC(=C[C@H]2C1)N.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CC(=CC2C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


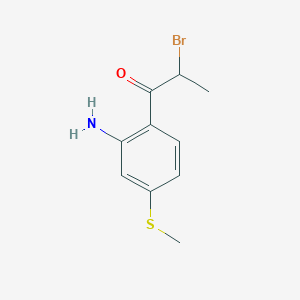
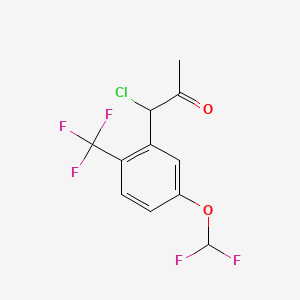
![[2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053137.png)
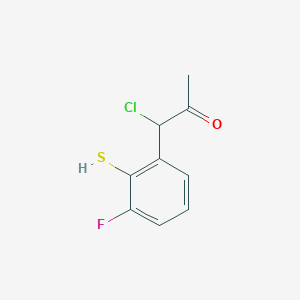
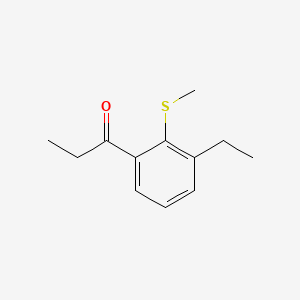
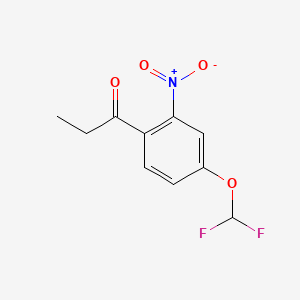
![N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B14053163.png)
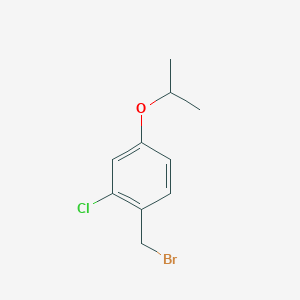
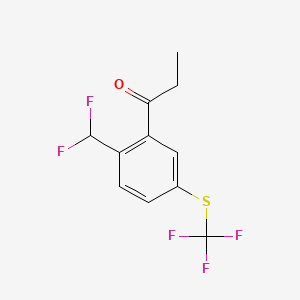
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14053189.png)

